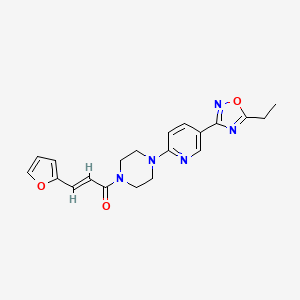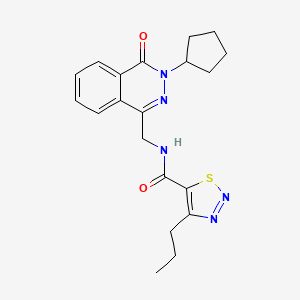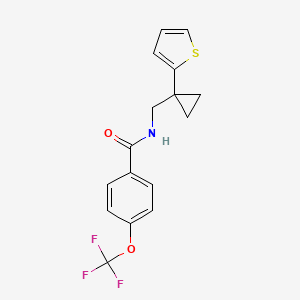
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide, commonly known as TCB2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TCB2 is a selective agonist of the serotonin 5-HT2C receptor and has been studied for its effects on behavior, cognition, and metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Approaches
Research focuses on developing novel synthetic routes for benzamide derivatives, including those with thiophenyl groups, to explore their potential applications in various domains. For example, the synthesis of benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization indicates the versatility of similar compounds in organic synthesis and the potential to explore related benzamide derivatives for new applications (Wang et al., 2008).
Chemical Properties
Studies on the chemical properties of related compounds, including their spectroscopic properties and reactivity, form a basis for understanding the applications of "N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide." Research on thiourea derivatives highlights the potential antimicrobial properties and the importance of fluorine substituents in enhancing biological activity (Limban et al., 2011).
Antipathogenic Activity
- Biological Applications: The antipathogenic properties of acylthioureas, including those with fluorine and thiophenyl groups, suggest a promising area of research for benzamide derivatives in developing novel antimicrobial agents. The study by Limban et al. (2011) demonstrates the potential of these compounds against biofilm-forming bacteria, indicating the relevance of exploring similar activities in "N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide" for antimicrobial applications.
Anticancer Evaluation
- Anticancer Potential: Research into benzamide derivatives with specific substituents has shown moderate to excellent anticancer activity. This suggests that similar compounds, such as "N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide," could be explored for their anticancer properties. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrates this potential by showing significant activity against various cancer cell lines (Ravinaik et al., 2021).
Material Science Applications
- Polyamide Synthesis: The development of new polyamides from semifluorinated aromatic diamines, including those with trifluoromethyl substituents, showcases the application of similar benzamide derivatives in material science. These polyamides exhibit remarkable solubility, thermal stability, and mechanical properties, suggesting potential applications in high-performance materials (Bera et al., 2012).
Wirkmechanismus
Target of Action
A similar compound has been identified as a g protein-gated inwardly-rectifying potassium (girk) channel activator . GIRK channels play a crucial role in regulating the electrical activity of cells, contributing to the control of heart rate and neuronal excitability.
Mode of Action
If it acts similarly to the related compound, it may function as an activator of girk channels . This would involve the compound binding to these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions would then hyperpolarize the cell, reducing its excitability.
Biochemical Pathways
If it acts as a girk channel activator, it would impact the potassium ion balance within cells . This could affect various cellular processes, including signal transmission in neurons and the regulation of heart rate.
Pharmacokinetics
A related compound was evaluated in tier 1 dmpk assays and displayed improved metabolic stability over prototypical urea-based compounds .
Result of Action
If it acts as a girk channel activator, it could lead to a decrease in cellular excitability . This could have various effects depending on the cell type, such as slowing heart rate or reducing neuronal firing.
Eigenschaften
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)22-12-5-3-11(4-6-12)14(21)20-10-15(7-8-15)13-2-1-9-23-13/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKTXLVXVSXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



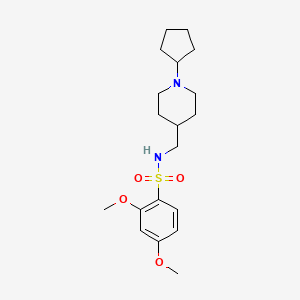

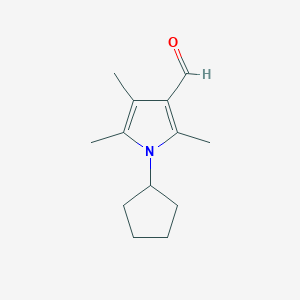
![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)
